Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Catalog No.
S13514041
CAS No.
M.F
C11H9BrO3S
M. Wt
301.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxy...

Product Name

Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

IUPAC Name

ethyl 5-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

Molecular Formula

C11H9BrO3S

Molecular Weight

301.16 g/mol

InChI

InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3

InChI Key

JYRMLURTHYWOJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)O

Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3SC_{11}H_{9}BrO_{3}S and a molecular weight of approximately 301.16 g/mol. This compound is a derivative of benzo[b]thiophene, which is characterized by its heterocyclic structure containing sulfur. The presence of the bromine atom and the hydroxy group contributes to its unique chemical properties and potential biological activities.

, including:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, typically using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: It can be reduced to thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, facilitated by catalysts such as aluminum chloride or iron(III) chloride .

Research indicates that derivatives of ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate exhibit significant biological activities. These include:

  • Antimicrobial Properties: Several studies have shown that compounds in this class possess antimicrobial activities against various pathogens.
  • Anticancer Activity: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation, making them candidates for further pharmaceutical development .

The synthesis of ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several methods:

  • Bromination: The introduction of the bromine atom can be accomplished via bromination of 3-hydroxybenzo[b]thiophene-2-carboxylic acid or its esters.
  • Esterification: The carboxylic acid can be esterified with ethanol to yield the ethyl ester form.
  • Condensation Reactions: Condensation reactions involving thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions can also lead to the formation of this compound .

Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activities, it is being explored as a potential therapeutic agent for antimicrobial and anticancer treatments.
  • Organic Electronics: It may find applications in the development of organic semiconductors and materials for electronic devices .

Several compounds share structural similarities with ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate1825392-01-50.84
Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate33851-23-90.82
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate726983990.80
Methyl benzo[b]thiophene-2-carboxylate22913-24-20.78
Methyl 4-bromobenzo[b]thiophene-2-carboxylate360575-29-70.73

Uniqueness

Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to its specific combination of bromine substitution and hydroxyl functionality, which enhances its biological activity compared to other similar compounds. This makes it a promising candidate for further research in medicinal chemistry.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

299.94558 g/mol

Monoisotopic Mass

299.94558 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types